![molecular formula C13H11NO2S B14271527 Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)- CAS No. 128365-79-7](/img/structure/B14271527.png)
Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)- is a heterocyclic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a fused pyridine and isoindole ring system, makes it an interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)- can be achieved through various methods. One common approach involves the intramolecular aza-Prins type reaction. This method utilizes N-acyliminium ions and amides under mild reaction conditions to form the desired isoindole framework . The reaction typically employs inexpensive reagents and is metal-free, making it an attractive option for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the development of green chemistry approaches, such as using environmentally benign solvents and catalysts, can further improve the sustainability of the industrial production methods.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new substituents onto the isoindole ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation, but they often involve standard laboratory techniques such as reflux, stirring, and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.
Applications De Recherche Scientifique
Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[1,2-a]indoles: These compounds share a similar fused ring system but differ in the position of the nitrogen atom within the ring.
Isoindoline derivatives: These compounds have a similar isoindole core but may lack the fused pyridine ring.
Indole derivatives: Indole derivatives have a similar heterocyclic structure but differ in the specific arrangement of atoms and functional groups.
Uniqueness
Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)- is unique due to its specific ring fusion and the presence of the methylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
128365-79-7 |
|---|---|
Formule moléculaire |
C13H11NO2S |
Poids moléculaire |
245.30 g/mol |
Nom IUPAC |
1-methylsulfanyl-3,4-dihydropyrido[1,2-b]isoindole-2,6-dione |
InChI |
InChI=1S/C13H11NO2S/c1-17-12-10(15)6-7-14-11(12)8-4-2-3-5-9(8)13(14)16/h2-5H,6-7H2,1H3 |
Clé InChI |
DACCWKVNVWJQCQ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C2C3=CC=CC=C3C(=O)N2CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


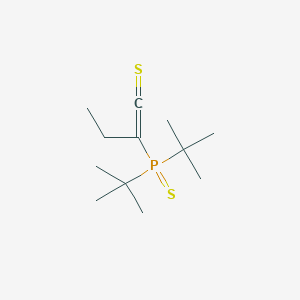
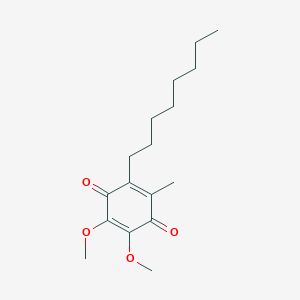
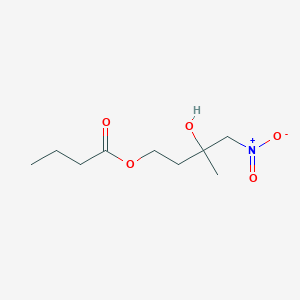


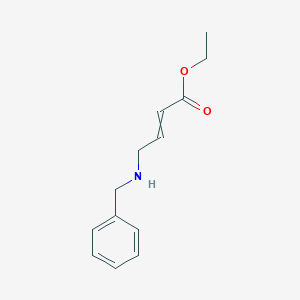
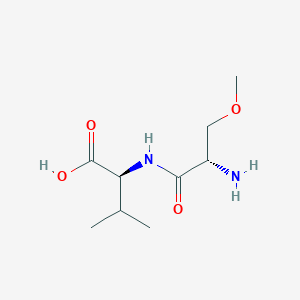
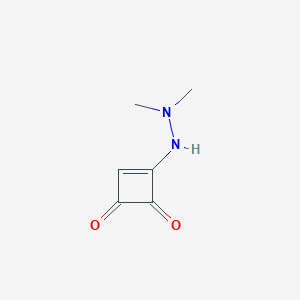
![2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene](/img/structure/B14271504.png)
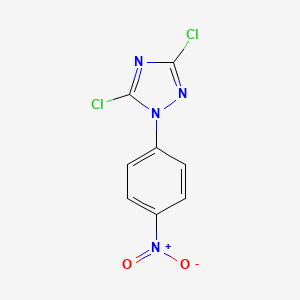
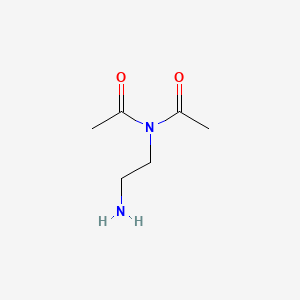
![Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane](/img/structure/B14271520.png)
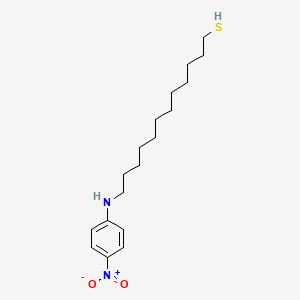
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14271536.png)
